molecular formula C23H26N2O6 B14894991 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-

Cat. No.: B14894991
M. Wt: 426.5 g/mol
InChI Key: DWXJCSGNFKNXGD-INIZCTEOSA-N
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Description

BOC-Nd-XANTHYL-L-GLUTAMINE, also known as Nα-Boc-Nδ-xanthyl-L-glutamine, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a xanthyl group at the delta-amino position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to improve solubility and protect the amide group from dehydration during activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-Nd-XANTHYL-L-GLUTAMINE typically involves the protection of the glutamine molecule with Boc and xanthyl groups. The xanthyl group is introduced to protect the amide group from dehydration during dicarbodiimide activation. The xanthyl group is removed under acidic conditions, and the Boc group is removed for the next coupling .

Industrial Production Methods

In industrial settings, the production of BOC-Nd-XANTHYL-L-GLUTAMINE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BOC-Nd-XANTHYL-L-GLUTAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of BOC-Nd-XANTHYL-L-GLUTAMINE include deprotected glutamine derivatives and coupled peptides .

Scientific Research Applications

BOC-Nd-XANTHYL-L-GLUTAMINE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Mechanism of Action

The mechanism of action of BOC-Nd-XANTHYL-L-GLUTAMINE involves its role as a protected amino acid derivative in peptide synthesis. The Boc and xanthyl groups protect the amino and amide groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-Nd-XANTHYL-L-GLUTAMINE is unique due to the presence of the xanthyl group, which provides additional protection to the amide group and improves solubility. This makes it particularly useful in SPPS, where the prevention of side reactions and improved solubility are crucial .

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25(16(21(27)28)12-13-19(24)26)20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H2,24,26)(H,27,28)/t16-/m0/s1

InChI Key

DWXJCSGNFKNXGD-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CCC(=O)N)C(=O)O

Origin of Product

United States

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